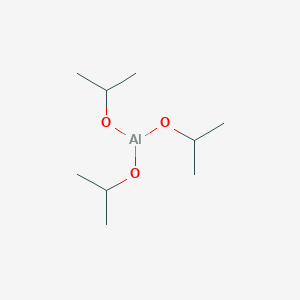
Aluminium isopropoxide
Cat. No. B147389
Key on ui cas rn:
555-31-7
M. Wt: 87.08 g/mol
InChI Key: XHODMTAOVMFHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06992039B2
Procedure details


In this example, 3 grams of aluminum isopropyloxide is first dissolved in anhydrous ethanol. The pH is adjusted to 2 by HCl. 10 ml of a non-ionic surfactant polyglycol octyl phenyl ether is then added to the solution. 4 ml of a water solution of chlorauric acid which has a concentration of 0.04 mol/L is then added. After thorough mixing, a homogeneous, transparent light yellow colored AIP (aluminum isopropoxide), chlorauric acid and surfactant mixture is obtained. By slowly adding 15 ml 3 wt. % of ammonia water solution into above mixture, aluminum isopropoxide is hydrolyzed completely to obtain a light yellow colored, thick aluminum hydroxide gel. The reaction is allowed to continue for 3 hours. 6 ml of 0.3 mol/L of NaBH4 water solution is then added for a reduction process to obtain a homogeneous, purple colored aluminum hydroxide gel. Continuing the reaction for two more hours and aged at high temperature for 10 hours. After filtering, washing, drying and calcining, Au/Al2O3 catalyst is obtained.
Name
aluminum isopropyloxide
Quantity
3 g
Type
reactant
Reaction Step One


[Compound]
Name
polyglycol octyl phenyl ether
Quantity
10 mL
Type
reactant
Reaction Step Three


[Compound]
Name
chlorauric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
AIP

[Compound]
Name
chlorauric acid
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4]C(C)C)([CH3:3])[CH3:2].[Al:8].Cl.O.[NH:11]1[C:21](=[O:22])[C:20]2[NH:19][C:17](=[O:18])[NH:16][C:15]=2[NH:14][ClH:12]1=[O:13]>C(O)C>[CH3:2][CH:1]([CH3:3])[O-:4].[Al+3:8].[CH3:2][CH:1]([CH3:3])[O-:4].[CH3:2][CH:1]([CH3:3])[O-:4].[NH:11]1[C:21](=[O:22])[C:20]2[NH:19][C:17](=[O:18])[NH:16][C:15]=2[NH:14][ClH:12]1=[O:13] |f:0.1,6.7.8.9|
|
Inputs


Step One
|
Name
|
aluminum isopropyloxide
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C.[Al]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
polyglycol octyl phenyl ether
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
chlorauric acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then added
|
Outcomes


Product
|
Name
|
AIP
|
|
Type
|
product
|
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
[Compound]
|
Name
|
chlorauric acid
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
